![molecular formula C18H15N5O2S B2532434 3-苯基-7-{[1-(2-噻吩基)乙基]氨基}嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1396847-32-7](/img/structure/B2532434.png)

3-苯基-7-{[1-(2-噻吩基)乙基]氨基}嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

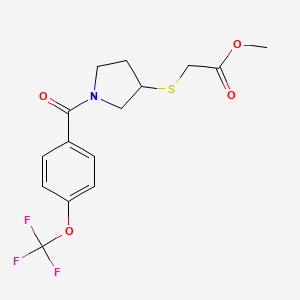

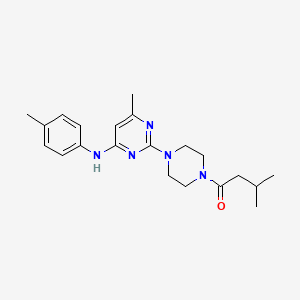

“3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C18H15N5O2S. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .

Molecular Structure Analysis

Pyrimidines are characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not provided in the resources I have accessed.

Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and depend on the substituents attached to the pyrimidine ring . Specific chemical reactions involving “3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” are not detailed in the resources I have accessed.

科学研究应用

合成与构效关系

研究深入探讨了噻吩并[2,3-d]嘧啶-2,4-二酮衍生物的合成和SAR,揭示了它们作为GnRH受体拮抗剂治疗生殖疾病的效力。一项研究强调了2-(2-吡啶基)乙基对受体结合活性的重要性,6-(4-氨基苯基)基团上的疏水取代基更受青睐,表明一种与人GnRH受体结合亲和力为0.4 nM的化合物(Guo et al., 2003)。

抗菌应用

通过合成各种衍生物探索了取代噻吩并[2,3-d]嘧啶的抗菌潜力,表明它们在开发新型抗菌剂中的作用(More et al., 2013)。

生物活性

合成了与噻唑环稠合的噻吩并[2,3-d]嘧啶化合物,以高生物活性为目标。这些衍生物被设计为腺苷激酶抑制剂、血小板聚集、抗白血病和抗癌活性,表明它们在药物化学中的显着潜力(El-Gazzar et al., 2006)。

非线性光学性质

硫代嘧啶衍生物的研究已扩展到非线性光学(NLO)领域,某些衍生物显示出有希望的NLO性质。这项研究证明了嘧啶环在开发用于光电应用的新材料中的相关性,强调了结构和电子特性在确定NLO行为中的重要性(Hussain et al., 2020)。

抗病毒活性

噻唑并[4,5-d]嘧啶因其抗病毒活性而受到研究,特别是对人类巨细胞病毒(HCMV),其衍生物显示出显着的体外活性。这突出了噻唑并[4,5-d]嘧啶在治疗病毒感染中的治疗潜力,为进一步研究其作为抗病毒剂的用途提供了基础(Revankar et al., 1998)。

作用机制

The mechanism of action of pyrimidines and their derivatives is often related to their inhibitory response against certain vital inflammatory mediators . The specific mechanism of action of “3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not provided in the resources I have accessed.

未来方向

属性

IUPAC Name |

6-phenyl-2-(1-thiophen-2-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c1-11(14-8-5-9-26-14)20-17-19-10-13-15(21-17)22-18(25)23(16(13)24)12-6-3-2-4-7-12/h2-11H,1H3,(H2,19,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOQKFJWGMXNFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

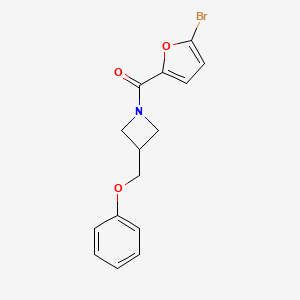

![N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide](/img/structure/B2532356.png)

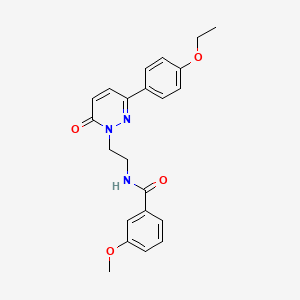

![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532366.png)

![1,3,7-Trimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2532369.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2532372.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)